molecular formula C21H25NO6 B12125843 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- CAS No. 6630-31-5

2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-

Cat. No.: B12125843
CAS No.: 6630-31-5
M. Wt: 387.4 g/mol
InChI Key: QIAFRQBGTLWABP-LCYFTJDESA-N
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Description

2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with multiple methoxy groups, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced aromatic compounds.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. Its conjugated system allows for electron delocalization, which can affect its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: Known for its use in organic synthesis and similar structural features.

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group and is used in various chemical applications.

Uniqueness

What sets 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- apart is its combination of multiple methoxy groups and the specific arrangement of its functional groups. This unique structure provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

6630-31-5

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(Z)-3-(3,4-dimethoxyanilino)-1-(3,4,5-trimethoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C21H25NO6/c1-13(22-15-7-8-17(24-2)18(12-15)25-3)9-16(23)14-10-19(26-4)21(28-6)20(11-14)27-5/h7-12,22H,1-6H3/b13-9-

InChI Key

QIAFRQBGTLWABP-LCYFTJDESA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC)/NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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